1,2-dimethyl-1H-benzo[d]imidazol-6-amine
Overview
Description
1,2-Dimethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications . The structure of this compound consists of a benzimidazole core with two methyl groups at positions 1 and 2, and an amine group at position 6.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities . The specific interactions and changes resulting from this compound’s action would depend on its specific target, which is currently unknown.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-benzo[d]imidazol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation at the 1 and 2 positions . Another approach involves the reaction of 2-nitroaniline with acetic anhydride to form 2-acetamido-1-nitrobenzene, which is then reduced and cyclized to yield the desired benzimidazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-throughput methods and catalysts to optimize yield and efficiency. Catalysts such as palladium or nickel are commonly used in the hydrogenation and cyclization steps . The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted benzimidazoles, and various amine derivatives .
Scientific Research Applications
1,2-Dimethyl-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the amine group at position 6.
1,2,6-Trimethyl-1H-benzo[d]imidazole: Contains an additional methyl group at position 6.
1,2-Dimethyl-1H-benzo[d]imidazol-5-amine: The amine group is at position 5 instead of 6.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazol-6-amine is unique due to the presence of the amine group at position 6, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2,3-dimethylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUGOBOEYPHXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4006-62-6 | |
Record name | 1,2-dimethyl-1H-1,3-benzodiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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